3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid
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Overview
Description
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid is a useful research compound. Its molecular formula is C11H8F3N3O2 and its molecular weight is 271.199. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivative Formation
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid and its derivatives are extensively studied in the field of chemical synthesis. Research shows various methods for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential as building blocks for more complex chemical structures. For instance, a study detailed the synthesis of some derivatives of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, illustrating the versatility of these compounds in creating novel chemical structures (Elnagdi, Sallam, & Ilias, 1975).
Application in Heterocyclic Chemistry
This compound plays a crucial role in heterocyclic chemistry, particularly in the synthesis of biologically relevant molecules. A study reported the synthesis of new 7-Trifluoromethyl-2,5-disubstituted Pyrazolo[1,5-a]pyrimidines, demonstrating the compound's utility in producing biologically interesting molecules (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018). Additionally, pyrazolo[1,5-a]pyrimidinones functionalized with tolylhydrazone fragments have been synthesized, showing potential for analgesic activity and selective inhibition of carboxylesterase (Burgart et al., 2020).
Development of Insecticidal Agents
Research in agricultural chemistry has explored the use of this compound in developing insecticidal agents. A study described the evaluation of cyclization strategies to prepare key intermediates for the insecticidal candidate tyclopyrazoflor, underlining the compound's significance in the development of novel insecticides (Yang et al., 2019).
Potential in Medicinal Chemistry
The compound's derivatives have shown promise in medicinal chemistry. For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents emphasizes its potential in developing new pharmaceuticals (Holla et al., 2006).
Mechanism of Action
Target of Action
The primary target of 3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid is the estrogen receptor β (ERβ) . This receptor plays a crucial role in various biological processes, including the regulation of gene expression, cell growth, and differentiation .
Mode of Action
This compound acts as a full antagonist of ERβ . It has a 36-fold selectivity for ERβ over ERα, meaning it preferentially binds to and inhibits the activity of ERβ . This inhibition can lead to changes in the expression of genes regulated by this receptor, thereby affecting cellular functions .
Biochemical Pathways
These could include pathways involved in cell growth and differentiation
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context. For instance, in some tumor cells expressing both ERα and ERβ, estrogen can have opposite effects, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by antagonizing ERβ, this compound could potentially influence tumor growth .
Biochemical Analysis
Biochemical Properties
3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogues . These compounds have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their antitrypanosomal activity .
Cellular Effects
Related pyrazolo[1,5-a]pyrimidines have shown cytotoxic activities against various cancer cell lines .
Molecular Mechanism
Related pyrazolo[1,5-a]pyrimidines have been reported to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation .
Properties
IUPAC Name |
(E)-3-[2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-7(2-3-9(18)19)10-15-5-4-8(11(12,13)14)17(10)16-6/h2-5H,1H3,(H,18,19)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLMKHURPWYUDI-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=CC=NC2=C1/C=C/C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.